molecular formula C14H28O6 B1616167 Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester CAS No. 55794-20-2

Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester

Cat. No. B1616167
CAS RN: 55794-20-2
M. Wt: 292.37 g/mol
InChI Key: HARQWLDROVMFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction.

Scientific Research Applications

1. Synthesis and Structure in Chemistry

  • Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester is used as a building block in the preparation of bifunctional DTPA-like ligands. These compounds can conjugate with a suitable partner to create chelating units for complexation of metal ions (Anelli et al., 1999).
  • It has been involved in phase transfer catalysis, evidenced by its use in the nucleophilic substitution reaction of 4-methyl benzyl chloride with sodium acetate (Xu Dong-qing, 2011).

2. Applications in Biotechnology and Materials Science

  • In biotechnology, it has been used for sustainable synthesis of branched-chain diesters, particularly as a lubricant base due to good performance at low temperatures. This process involves the use of lipase-based catalysts in a solvent-free system (Serrano‐Arnaldos et al., 2020).
  • It's also used in the synthesis of polyimides, which are important in the field of materials science for their thermal stability. These polyimides are created through thermal ring closure of polyamic acids obtained by solution polymerization (Teshirogi, 1989).

3. Involvement in Organic Synthesis and Reactions

  • It has a role in organic synthesis, such as in the chemo-, regio-, and stereoselective cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha-chloroacetic acid chlorides, leading to the formation of functionalized 3(2H)furanones (Langer & Krummel, 2001).
  • Additionally, it's utilized in the synthesis of new polyfluorinated vinylogues of tetrathiafulvalene, a compound with potential electronic applications, through 1,3-dipolar cycloaddition reactions (Timoshenko et al., 2003).

properties

CAS RN

55794-20-2

Product Name

Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

ethyl 3,3-bis(tert-butylperoxy)butanoate

InChI

InChI=1S/C14H28O6/c1-9-16-11(15)10-14(8,19-17-12(2,3)4)20-18-13(5,6)7/h9-10H2,1-8H3

InChI Key

HARQWLDROVMFJE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C

Canonical SMILES

CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C

Other CAS RN

55794-20-2

physical_description

Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction.
Liquid

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester
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